molecular formula C15H17F3N4O3S B2534050 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1448059-29-7

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2534050
M. Wt: 390.38
InChI Key: ICFIPTCBTSAFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide, which is a functional group that is typically found in various organic compounds. Sulfonamides are known for their use in medicine, particularly as antibiotics. The compound also contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrimidine ring attached to a benzenesulfonamide via a nitrogen atom. The pyrimidine ring would be substituted with dimethylamino and methyl groups, and the benzene ring would have a trifluoromethoxy group attached .


Chemical Reactions Analysis

As a sulfonamide, this compound might exhibit similar reactivity to other sulfonamides. This could include reactions with acids or bases, potential for hydrogen bonding, and possible reactivity with electrophiles .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

A study conducted by Mansour and Ghani (2013) explored the molecular structure and spectroscopic properties of a closely related compound, N-(4,6-dimethyl-pyrimidin-2-yl)-4-[(2-hydroxy-benzylidene)-amino]benzenesulfonamide (SMS), through theoretical and experimental approaches. The research highlighted the molecule's stability, which arises from hyperconjugative interactions and intramolecular hydrogen bonding, as investigated using natural bond orbital (NBO) analysis. Electronic structures were discussed with the aid of TD-DFT method, providing insights into the molecule's potential activity based on quantum descriptors like the HOMO-LUMO gap and dipole moment (Mansour & Ghani, 2013).

Synthesis and Biological Evaluation

Khashi, Davoodnia, and Chamani (2014) highlighted the DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, demonstrating the efficiency of using DMAP under solvent-free conditions. This methodology presents a valuable approach for synthesizing compounds with potential pharmacological activities (Khashi, Davoodnia, & Chamani, 2014).

Antimicrobial Activity

A study by Desai, Makwana, and Senta (2017) synthesized novel 4-(4-(2-isonicotinoylhydrazinyl)-6-((aryl)amino)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives and evaluated their antimicrobial activity. This work underscores the significance of such compounds in developing new antimicrobial agents (Desai, Makwana, & Senta, 2017).

Inhibition of Kynurenine 3-Hydroxylase

Röver and colleagues (1997) investigated N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. Their findings suggest potential therapeutic applications in treating diseases associated with this pathway, such as neurodegenerative disorders (Röver et al., 1997).

Enzyme Inhibitory and Antioxidant Activities

Lolak and colleagues (2020) synthesized benzenesulfonamides incorporating 1,3,5-triazine moieties and evaluated their antioxidant and enzyme inhibitory activities. This research contributes to understanding the potential therapeutic applications of such compounds in treating diseases associated with oxidative stress and enzyme dysregulation (Lolak et al., 2020).

Safety And Hazards

Again, without specific data, it’s hard to provide accurate safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical, further studies could be conducted to assess its efficacy and safety .

properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O3S/c1-9-13(10(2)20-14(19-9)22(3)4)21-26(23,24)12-7-5-11(6-8-12)25-15(16,17)18/h5-8,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFIPTCBTSAFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.